molecular formula C24H22N2O2S B2883556 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 312927-08-5

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

Cat. No. B2883556
M. Wt: 402.51
InChI Key: ADHBDDQOJPPWQF-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .


Molecular Structure Analysis

The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

Aggregation-Induced Emission Enhancement

Phenylbenzoxazole-based organic compounds, such as those closely related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide, demonstrate significant condensed-state emission enhancement. This effect is attributed to the restriction of molecular rotation in condensed states, which leads to emission efficiency improvement in various forms, including crystalline, powder, nanosheet, and amorphous film states. Such properties highlight their potential in developing advanced materials for optoelectronic applications (Li et al., 2015).

Antitumor Activity

Derivatives of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide have been synthesized and evaluated for their antitumor activity. These compounds, featuring different heterocyclic ring systems, showed considerable anticancer activity against a variety of human tumor cell lines. This underscores their potential as a pharmacophore for developing new anticancer agents (Yurttaş et al., 2015).

Emission Enhancement Mechanism

Further studies on phenylbenzoxazole-based compounds related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide have shown that their solid-state emission efficiency can be significantly enhanced through specific three-dimensional cross-molecular packing. This mechanism involves C–H···π interactions and various hydrogen bonds, suggesting a novel approach to designing materials with high emission efficiency (Qian et al., 2012).

Antioxidant Activities

Benzothiazole derivatives, including those structurally similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide, have been evaluated for their antioxidating activities in high-fat-fed mice. These compounds were found to improve antioxidating activities, evidenced by increased levels of superoxide dismutase, glutathione peroxidase, and catalase, alongside decreased levels of malondialdehyde. This suggests potential therapeutic applications in managing oxidative stress-related conditions (Erbin, 2013).

Antimicrobial and Antifungal Activities

Novel benzothiazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds displayed broad-spectrum antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Padalkar et al., 2014).

Future Directions

The future directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” and other benzothiazole derivatives could involve further exploration of their diverse biological activities and potential applications in the field of medicinal chemistry .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-2-3-15-28-20-13-11-17(12-14-20)23(27)25-19-8-6-7-18(16-19)24-26-21-9-4-5-10-22(21)29-24/h4-14,16H,2-3,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHBDDQOJPPWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

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